molecular formula C26H30N2O6 B2422017 (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid CAS No. 2413848-67-4

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid

Cat. No. B2422017
CAS RN: 2413848-67-4
M. Wt: 466.534
InChI Key: HFAXTZIMQQXLRS-ZHRRBRCNSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group , which is commonly used in peptide synthesis to protect hydroxy-groups . The Fmoc group can be removed by the action of triethylamine in dry pyridine solution .


Synthesis Analysis

The Fmoc group can be used in conjunction with a variety of acid- and base-labile protecting groups . The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .


Chemical Reactions Analysis

The Fmoc group in the compound can react with triethylamine in dry pyridine solution to be removed . This reaction is typically used in the synthesis of peptides

Scientific Research Applications

Cancer Treatment Research

The compound has been explored in cancer treatment research. For example, a derivative of the compound, as an Aurora kinase inhibitor, showed potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Amino Acids

It has been used in the synthesis of specific amino acids. A related compound was utilized in the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins (J. Marin et al., 2002).

Hydroxy-group Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is a part of the compound, has been used for the protection of hydroxy-groups in chemical syntheses, highlighting its versatility in organic chemistry (C. Gioeli & J. Chattopadhyaya, 1982).

Development of Non-Selective Inhibitors

Research into the development of non-selective inhibitors for medical applications has also utilized derivatives of this compound, indicating its role in medicinal chemistry (Tomomichi Chonan et al., 2011).

properties

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-16-12-13-22(23(29)30)28(14-16)25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAXTZIMQQXLRS-ZHRRBRCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid

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